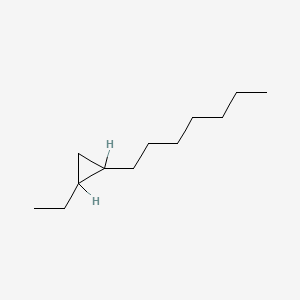![molecular formula C14H14O4 B14440500 2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione CAS No. 79482-23-8](/img/structure/B14440500.png)
2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a hydroxy group and a methoxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione typically involves the condensation reaction between cyclohexane-1,3-dione and 2-methoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N′-[(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazone: Similar structure with a benzohydrazone moiety.
2-[(2-Hydroxyphenyl)methylidene]amino]nicotinic acid: Contains a nicotinic acid moiety with similar functional groups.
Uniqueness
2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione is unique due to its cyclohexane ring structure combined with the hydroxy and methoxyphenylmethylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
79482-23-8 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-[hydroxy-(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H14O4/c1-18-12-8-3-2-5-9(12)14(17)13-10(15)6-4-7-11(13)16/h2-3,5,8,17H,4,6-7H2,1H3 |
InChI Key |
AMTIZMNOYSJBHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=C2C(=O)CCCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


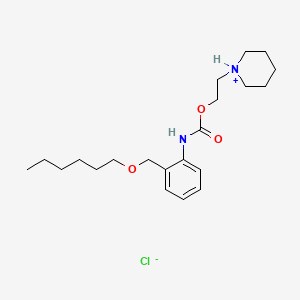
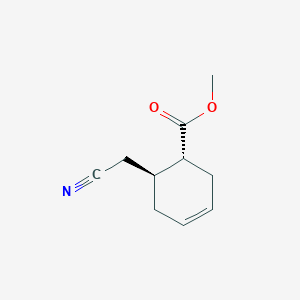


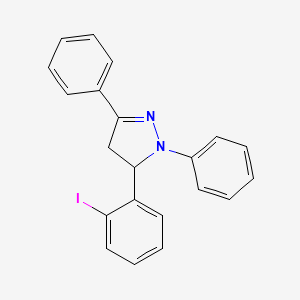

![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
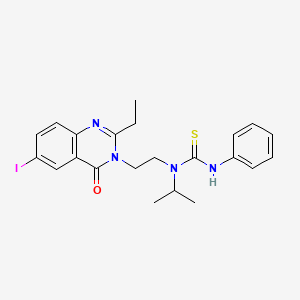
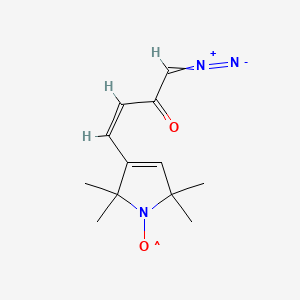
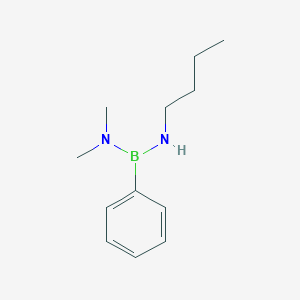
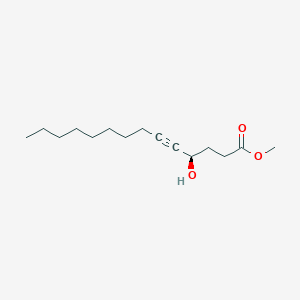
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
